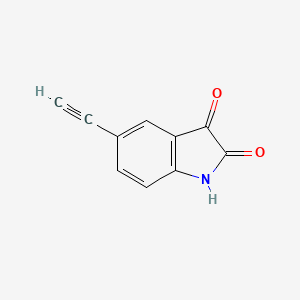

5-Ethynylindoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 5-Ethynylindoline-2,3-dione can be achieved through various methods. One common synthetic route involves the Fischer indole synthesis, which uses optically active cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid reflux conditions . Another method includes the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . Industrial production methods often involve catalytic synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

5-Ethynylindoline-2,3-dione undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

5-Ethynylindoline-2,3-dione has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of indoline-2,3-dione exhibit notable anticancer properties. For instance, a study demonstrated that certain derivatives showed significant antimitotic activity against human tumor cells, with mean growth inhibition values indicating their potential as anticancer agents .

- Antidiabetic Agents : The compound has been evaluated for its inhibitory effects on enzymes related to diabetes management. In one study, several indoline derivatives were synthesized and tested for their inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism . The most effective compounds exhibited IC50 values comparable to standard treatments like acarbose, suggesting their viability as antidiabetic agents.

- Neuroprotective Effects : Another area of interest is the compound's potential in treating neurodegenerative diseases such as Alzheimer's. Isoindoline derivatives have shown promise as acetylcholinesterase inhibitors, which may help in alleviating symptoms associated with Alzheimer's disease .

Biological Applications

The biological significance of this compound extends beyond medicinal uses:

- Antimicrobial Properties : Studies have indicated that indole derivatives possess antimicrobial activities. The unique structure of this compound may enhance its interaction with microbial targets, leading to effective antimicrobial agents.

- Anti-inflammatory Effects : Compounds related to this compound have been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Material Science Applications

In addition to biological applications, this compound plays a role in material science:

- Dyes and Pigments : The compound's unique chemical structure allows it to be utilized in the synthesis of dyes and pigments. Its ability to form stable complexes makes it suitable for various industrial applications.

- Organic Electronics : Research has shown that indole derivatives can be employed in organic electronic devices due to their electronic properties. The incorporation of the ethynyl group enhances the electronic characteristics of the material .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Anticancer Activity | Antidiabetic Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Indole-3-acetic acid | Low | Low | Moderate |

| Isatin | Moderate | Low | High |

This table illustrates that while this compound shows significant potential across various biological activities compared to other indole derivatives.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Study : A recent study synthesized a series of indoline derivatives and evaluated their anticancer effects against a panel of human tumor cell lines. The results indicated that specific derivatives exhibited IC50 values that suggest strong anticancer potential .

- Diabetes Management Research : In another investigation focusing on diabetes treatment, researchers synthesized various indoline derivatives and assessed their inhibitory effects on α-glucosidase and α-amylase enzymes. Some compounds demonstrated superior inhibition compared to traditional therapies like acarbose .

Mechanism of Action

The mechanism of action of 5-Ethynylindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and inflammation . The exact pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

5-Ethynylindoline-2,3-dione can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Isatin: Another indole derivative with diverse biological activities.

What sets this compound apart is its unique ethynyl group, which can influence its reactivity and interaction with biological targets .

Biological Activity

5-Ethynylindoline-2,3-dione is an indole derivative that has garnered attention in the scientific community due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its unique ethynyl group, which influences its reactivity and interaction with biological targets. The compound undergoes various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are essential for its biological activity. For instance:

- Oxidation can yield carboxylic acids.

- Reduction may produce alcohols or amines.

- Substitution reactions often involve halogens or sulfonyl chlorides.

The mechanism of action is believed to involve binding to multiple receptors that influence cellular processes such as apoptosis (programmed cell death), cell proliferation, and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

- Breast Cancer : The compound exhibits significant cytotoxicity against estrogen receptor-positive breast cancer cells. In one study, it was shown to inhibit cell proliferation more effectively than some standard chemotherapeutics .

- Skin Cancer : Another investigation reported that derivatives of this compound had IC50 values in the low micromolar range against A431 skin cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, it showed significant inhibition against Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .

- Antifungal Properties : It has also been tested against fungal strains like Candida albicans, revealing promising antifungal activity which could be beneficial in clinical settings where antifungal resistance is a concern .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| This compound | High (IC50 < 5 µM) | Moderate | Anti-inflammatory |

| Indole-3-carbinol | Moderate | Low | Antioxidant |

| Isatin | Variable | Moderate | Antidepressant |

This table illustrates that while this compound exhibits strong anticancer properties compared to its counterparts, its antimicrobial effects are moderate but still significant.

Case Studies and Research Findings

-

Case Study on Breast Cancer :

A study published in May 2023 evaluated a series of indole derivatives for their anticancer properties. Among them, this compound was highlighted for its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival . -

Antimicrobial Efficacy Assessment :

Research conducted in January 2023 assessed the antimicrobial efficacy of various synthesized derivatives of indole compounds. The results indicated that several derivatives based on this compound exhibited significant activity against resistant strains of bacteria .

Properties

CAS No. |

1344898-23-2 |

|---|---|

Molecular Formula |

C10H5NO2 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

5-ethynyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C10H5NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h1,3-5H,(H,11,12,13) |

InChI Key |

ABHHGQVZODDYJE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NC(=O)C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.